tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate
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Overview
Description
tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate: is a chemical compound with the molecular formula C9H15N3 It is a derivative of 1,4-benzenediamine, where one of the amino groups is substituted with a tert-butyl 3-(aminopropyl)carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate typically involves the reaction of 1,4-benzenediamine with tert-butyl 3-(aminopropyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(methylamino)propylcarbamate
- tert-butyl 3-(acetylamino)propylcarbamate
- tert-butyl (3-aminopropyl)carbamate
Uniqueness
tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate is unique due to its specific substitution pattern and the presence of both tert-butyl and aminophenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
24935-15-7 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-N-(3-aminopropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H15N3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7,10-11H2 |
InChI Key |
BBTXLQCRYVJFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCCN |
Origin of Product |
United States |
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